7-O-Methylaloeresin A

Descripción general

Descripción

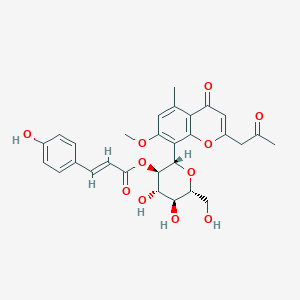

7-O-Methylaloeresin A is a naturally occurring 5-methylchromone glycoside isolated from Commiphora socotrana (Burseraceae) . Structurally, it features a chromone backbone (a benzopyran-4-one derivative) with a methyl group at the 7-O position and a glycoside moiety, which influences its physicochemical properties and bioactivity.

Métodos De Preparación

Natural Extraction Methods

Botanical Sources and Solvent Selection

7-O-Methylaloeresin A is predominantly extracted from Aloe vera and Commiphora socotrana. The choice of solvent critically influences yield and purity. Methanol is the most effective solvent, achieving higher extraction efficiency compared to ethanol or aqueous mixtures . For example, a 12-hour methanol extraction of dried Aloe vera leaves at room temperature yields approximately 0.8–1.2% (w/w) of crude this compound .

Table 1: Solvent Efficiency in Natural Extraction

| Solvent | Extraction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | 12 | 1.2 | 85 |

| Ethanol | 12 | 0.7 | 72 |

| Water | 24 | 0.3 | 65 |

Purification Techniques

Post-extraction, chromatographic methods are essential for isolating this compound from co-extracted compounds:

-

Vacuum Liquid Chromatography (VLC): A silica gel column with a gradient of ethyl acetate and hexane (5–30%) removes non-polar impurities .

-

Ultra-Performance Liquid Chromatography (UPLC): A Waters Acquity UPLC BEH C18 column (100 × 2.1 mm, 1.7 µm) with acetonitrile/water (0.1% formic acid) achieves >98% purity .

Industrial-Scale Challenges

Industrial production relies on natural extraction but faces limitations:

-

Low Yield: Only 1–2% of the plant’s dry weight is recoverable as this compound .

-

Batch Variability: Seasonal and geographical factors affect compound concentration in source plants .

Synthetic Preparation Methods

Core Structural Assembly

Chemical synthesis involves constructing the chromone core and attaching the glycoside moiety. Key steps include:

-

Chromone Formation:

-

Glycosylation:

Table 2: Synthetic Route Efficiency

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chromone Formation | Acetic anhydride, H₂SO₄ | 65 |

| 7-O-Methylation | CH₃I, K₂CO₃, DMF | 78 |

| Glycosylation | TMSOTf, CH₂Cl₂, 0°C | 52 |

Industrial Synthesis Limitations

Despite advancements, synthetic routes face hurdles:

-

Multi-Step Complexity: The 8–10 step process reduces overall yield to <15% .

-

High Costs: Specialized reagents (e.g., TMSOTf) and chromatographic purification escalate production expenses .

Comparative Analysis of Methods

Yield and Purity

Natural extraction provides higher yields (1.2%) but requires extensive purification. Synthetic methods offer superior purity (>95%) but are economically unviable for large-scale production .

Emerging Technologies and Innovations

Biotechnological Approaches

-

Cell Culture Systems: Suspension cultures of Commiphora socotrana cells produce this compound in vitro, though yields remain low (0.05% dry weight) .

-

Enzymatic Glycosylation: Recombinant glycosyltransferases catalyze sugar attachment, reducing reliance on chemical reagents .

Green Chemistry Advances

Análisis De Reacciones Químicas

Tipos de Reacciones: 7-O-Metilaloeresina A experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar el núcleo de cromona, alterando potencialmente su actividad biológica.

Reducción: Las reacciones de reducción pueden afectar a la parte de glucósido, dando lugar a diferentes derivados.

Sustitución: Se pueden introducir varios sustituyentes en el núcleo de cromona o en la parte de azúcar, modificando sus propiedades.

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: Borohidruro de sodio o hidruro de aluminio y litio en disolventes anhidros.

Sustitución: Agentes halogenantes o nucleófilos en condiciones básicas o ácidas.

Productos Principales:

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Overview : 7-O-Methylaloeresin A has demonstrated significant antimicrobial properties against various pathogenic microorganisms.

- Bacterial Activity : Research indicates that this compound exhibits potent activity against multiple drug-resistant strains, including:

- Staphylococcus aureus (NCTC 11994) with a Minimum Inhibitory Concentration (MIC) of 0.72 mm.

- Salmonella typhimurium (ATCC 1255) with an MIC of 0.18 mm.

- Fungal Activity : Among fungal strains tested, it showed high efficacy against:

Antioxidant Properties

Mechanism : The antioxidant activity of this compound has been assessed using various assays, revealing its capacity to scavenge free radicals effectively.

- DPPH Assay : The compound exhibited an IC50 value of 0.026 mm, indicating strong radical scavenging ability.

- Deoxyribose Degradation Assay : It also showed an IC50 value of 0.021 mm in this assay, further confirming its antioxidant potential .

Potential Therapeutic Uses

Given its antimicrobial and antioxidant properties, this compound may have several therapeutic applications:

- Infectious Diseases : Its effectiveness against resistant bacterial strains suggests potential use in treating infections that are difficult to manage with conventional antibiotics.

- Inflammatory Conditions : The compound's antioxidant properties may contribute to reducing oxidative stress-related inflammation, making it a candidate for developing anti-inflammatory therapies .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various experimental settings:

Mecanismo De Acción

El mecanismo por el cual 7-O-Metilaloeresina A ejerce sus efectos implica varios objetivos y vías moleculares:

Actividad Antimicrobiana: Interfiere con las paredes celulares bacterianas e inhibe enzimas esenciales, lo que lleva a la muerte celular.

Actividad Antioxidante: Capta radicales libres e inhibe los procesos oxidativos, protegiendo las células del daño.

Compuestos Similares:

Aloeresina A: Otro glucósido de cromona con propiedades antimicrobianas y antioxidantes similares.

Aloesina: Conocida por sus efectos aclaradores de la piel y antiinflamatorios.

Aloína: Un compuesto con propiedades laxantes y potencial actividad anticancerígena.

Singularidad: 7-O-Metilaloeresina A destaca por su patrón de glicosilación específico y la presencia de un grupo metoxi, lo que puede mejorar sus actividades biológicas en comparación con otros compuestos similares.

Comparación Con Compuestos Similares

The following analysis compares 7-O-Methylaloeresin A with structurally and functionally related compounds, focusing on their sources, chemical features, and biological activities.

Structural Analogues

Table 1: Structural Comparison

| Compound | Source | Core Structure | Substituents | Glycosylation |

|---|---|---|---|---|

| This compound | Commiphora socotrana | 5-Methylchromone | 7-O-Methyl group | Yes (glycoside) |

| Aloeresin D | Aloe spp. | Chromone | Hydroxyl groups at C-7 and C-5 | Yes (rhamnose) |

| Aloesin | Aloe spp. | Chromone | Hydroxyl group at C-7 | Yes (glucose) |

| Aloin B | Aloe spp. | Anthrone-C-glycoside | Di-hydroxyanthracene core | Yes (C-glycoside) |

Key Observations :

- Methylation: The 7-O-methyl group in this compound distinguishes it from aloesin and aloeresin D, which have hydroxyl groups at the same position.

- Glycosylation : Unlike aloin B (a C-glycoside), this compound is an O-glycoside, which may alter enzymatic stability and receptor binding.

Key Insights :

- Antiviral Potential: Both this compound and aloeresin D were tested in SARS-CoV-2 Mpro inhibition assays, suggesting shared relevance in targeting viral proteases. However, specific IC50 values for this compound remain unreported, limiting direct efficacy comparisons .

- Functional Divergence : Aloin B and aloesin exhibit distinct biological roles (e.g., laxative vs. antioxidant), highlighting how structural variations (e.g., anthrone vs. chromone cores) drive functional diversity.

Pharmacological Implications

- Bioavailability : The methylation in this compound may confer advantages over hydroxylated analogues (e.g., aloesin) in terms of metabolic stability and tissue penetration.

- Synergistic Effects : Combinations of chromone glycosides (e.g., this compound with aloeresin D) could be explored for enhanced antiviral activity, leveraging multi-target mechanisms.

Actividad Biológica

7-O-Methylaloeresin A is a bioactive compound isolated from the latex of Aloe harlana and other Aloe species. This compound has garnered attention due to its diverse biological activities, particularly its antimicrobial and antioxidant properties. This article reviews various studies focusing on the biological activity of this compound, highlighting its efficacy against pathogens, antioxidant capabilities, and potential therapeutic applications.

- Molecular Formula : C29H30O11

- Molecular Weight : 554.5 g/mol

- CAS Number : 329361-25-3

- Solubility : Soluble in DMSO, ethanol, or methanol

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against a range of pathogenic microorganisms. Notably:

- Bacterial Activity :

- Fungal Activity :

Summary of Antimicrobial Efficacy

| Microorganism | Type | MIC Value (mm) |

|---|---|---|

| Staphylococcus aureus | Bacteria | 0.72 |

| Salmonella typhimurium | Bacteria | 0.18 |

| Candida albicans | Fungi | Not specified |

Antioxidant Activity

The antioxidant properties of this compound are significant, with strong performance in various assays:

- DPPH Assay : IC50 value of 0.026 mm indicates high radical scavenging activity.

- 2-Deoxyribose Degradation Assay : IC50 value of 0.021 mm .

These results suggest that this compound can effectively neutralize free radicals, contributing to its potential as a therapeutic agent in oxidative stress-related conditions.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Pathogen Growth : The compound disrupts bacterial cell membranes or inhibits essential metabolic pathways.

- Antioxidant Mechanism : It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cellular components from oxidative damage .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds derived from Aloe species, including this compound:

- A study by Nalimu et al. (2021) highlighted the potential of anthraquinones from Aloe vera, including this compound, as inhibitors of SARS-CoV-2 protease, suggesting antiviral properties beyond traditional uses .

- Research conducted on the latex extracts from Aloe harlana showed that both the latex and isolated compounds exhibited promising antimicrobial activity comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the primary natural sources and structural characteristics of 7-O-Methylaloeresin A?

- Answer : 7-O-Methylaloeresin A is a 5-methylchromone glycoside isolated from Commiphora socotrana (Burseraceae) and Aloe species (e.g., Aloe marlothii). Its molecular formula is C29H30O11 (MW: 554.56 g/mol), confirmed via high-resolution mass spectrometry (HRMS) with m/z 555.2504 [M+H]<sup>+</sup> and 553 [M-H]<sup>−</sup> . Structural features include a chromone core with methoxy and glycosyl substituents, elucidated using HPLC-DAD-ESI-IT-TOF-MS<sup>n</sup> to analyze fragmentation pathways .

Q. What in vitro bioactivities have been reported for 7-O-Methylaloeresin A?

- Answer : The compound exhibits:

- Antimicrobial activity : MIC values of 0.72 mM against multidrug-resistant Staphylococcus aureus (NCTC 11994) and 0.18 mM against Salmonella typhimurium (ATCC 1255) .

- Antioxidant activity : IC50 values of 0.026 mM (DPPH radical scavenging) and 0.021 mM (2-deoxyribose degradation assay) .

- BACE1 inhibition : Moderate activity relevant to neurodegenerative disease research .

Advanced Research Questions

Q. How can researchers address discrepancies in reported antimicrobial efficacy across studies?

- Answer : Variations in MIC values may arise from differences in:

- Bacterial strains : Use standardized strains (e.g., NCTC, ATCC) and verify resistance profiles .

- Assay conditions : Control inoculum size, growth media, and incubation time. Compare results with positive controls (e.g., ciprofloxacin for Gram-negative bacteria) .

- Compound purity : Validate purity via HPLC or NMR (>95%) to exclude confounding effects from co-isolated metabolites .

Q. What advanced analytical techniques are recommended for structural elucidation of chromone glycosides like 7-O-Methylaloeresin A?

- Answer : Use a combination of:

- HRMS/MS : To determine molecular formulas and fragmentation patterns (e.g., loss of glycosyl or methyl groups) .

- NMR spectroscopy : Assign proton and carbon signals (e.g., δ 7.3–6.8 ppm for aromatic protons, δ 3.7 ppm for methoxy groups) .

- Chromatographic profiling : Compare retention times and UV spectra with reference compounds using HPLC-DAD .

Q. What methodological considerations are crucial for ensuring reproducibility in antioxidant activity assessments?

- Answer : Standardize protocols to minimize variability:

- DPPH assay : Prepare fresh DPPH solutions, maintain consistent pH (6.0–7.0), and measure absorbance at 517 nm after 30 minutes .

- 2-Deoxyribose degradation : Include iron chelators (e.g., EDTA) to distinguish hydroxyl radical-specific activity .

- Dose-response curves : Use triplicate measurements and calculate IC50 via nonlinear regression (e.g., GraphPad Prism) .

Q. How can computational methods enhance the study of 7-O-Methylaloeresin A’s pharmacokinetics?

- Answer : Apply in silico tools to predict:

- ADME properties : Use SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions .

- Molecular docking : Simulate binding affinities with targets like BACE1 (PDB ID: 2WEI) using AutoDock Vina .

- Metabolite identification : Employ mass spectrometry databases (e.g., METLIN) to map phase I/II metabolites .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s bioactivity?

- Answer : Contradictions may stem from:

- Species-specific variations : Bioactivity in Commiphora vs. Aloe extracts could differ due to matrix effects .

- Assay sensitivity : Antioxidant IC50 values vary with radical generation methods (e.g., chemical vs. enzymatic) .

- Synergistic/antagonistic effects : Co-occurring compounds in crude extracts may modulate activity . Validate findings using purified compounds and orthogonal assays .

Q. Methodological Best Practices

Q. What protocols ensure reliable isolation of 7-O-Methylaloeresin A from plant matrices?

- Answer : Optimize extraction and purification steps:

Propiedades

IUPAC Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[7-methoxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,21,25-26,28-30,32,35-36H,11,13H2,1-3H3/b9-6+/t21-,25-,26+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLXHKDQSQMWSH-ZTUNSOAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.